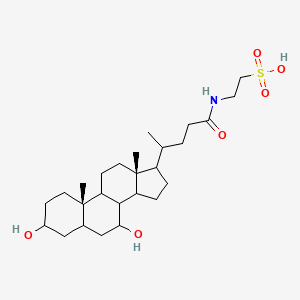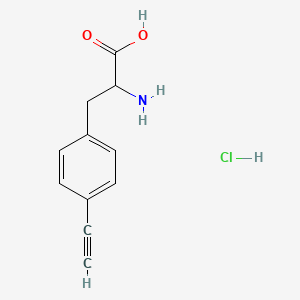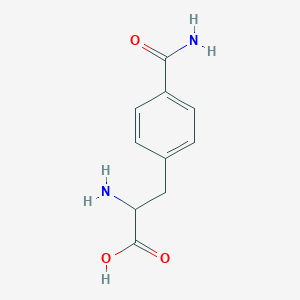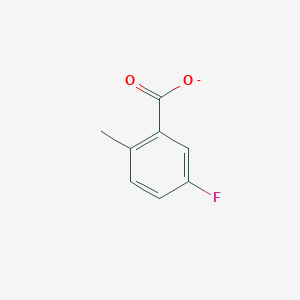![molecular formula C19H30O11 B14791496 methyl (4aR,8aS)-3-ethoxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B14791496.png)
methyl (4aR,8aS)-3-ethoxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-O-Ethylmorroniside is a naturally occurring iridoid glycoside found in the fruit of Cornus officinalis, a traditional medicinal plant in China. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of kidney diseases such as diabetic nephropathy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 7-O-Ethylmorroniside involves the ethylation of morroniside, another iridoid glycoside. The process typically includes the use of ethylating agents under controlled conditions to ensure the selective ethylation at the 7-O position. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of 7-O-Ethylmorroniside may involve large-scale extraction from Cornus officinalis fruits followed by purification processes such as chromatography. The optimization of extraction and purification methods is crucial to achieve high yields and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 7-O-Ethylmorroniside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the glycosidic bond, potentially altering the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction outcomes .
Major Products:
Applications De Recherche Scientifique
7-O-Ethylmorroniside has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of iridoid glycosides and their derivatives.
Biology: The compound is studied for its potential anti-inflammatory and antioxidant properties.
Mécanisme D'action
The mechanism of action of 7-O-Ethylmorroniside involves its interaction with various molecular targets and pathways. It primarily acts as an α-glucosidase inhibitor, which helps in regulating blood glucose levels. Additionally, it exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 . The compound’s antioxidant activity also contributes to its protective effects on kidney cells .
Comparaison Avec Des Composés Similaires
Morroniside: The parent compound of 7-O-Ethylmorroniside, known for its neuroprotective and anti-diabetic properties.
Loganin: Another iridoid glycoside with similar anti-inflammatory and antioxidant activities.
7-O-Methylmorroniside: A methylated derivative of morroniside with comparable biological activities.
Uniqueness: 7-O-Ethylmorroniside stands out due to its specific ethylation at the 7-O position, which enhances its α-glucosidase inhibitory activity compared to its parent compound, morroniside. This unique modification also contributes to its distinct anti-inflammatory and antioxidant properties, making it a valuable compound in the treatment of diabetic nephropathy and other related conditions .
Propriétés
Formule moléculaire |
C19H30O11 |
|---|---|
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
methyl (4aR,8aS)-3-ethoxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |
InChI |
InChI=1S/C19H30O11/c1-4-26-12-5-9-10(17(24)25-3)7-27-18(13(9)8(2)28-12)30-19-16(23)15(22)14(21)11(6-20)29-19/h7-9,11-16,18-23H,4-6H2,1-3H3/t8?,9-,11?,12?,13+,14?,15?,16?,18?,19?/m0/s1 |
Clé InChI |
IRKFOLIBBQDADK-XHVFGCKMSA-N |
SMILES isomérique |
CCOC1C[C@@H]2[C@@H](C(O1)C)C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |
SMILES canonique |
CCOC1CC2C(C(O1)C)C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5S,10R,13R,14S)-5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14791413.png)
![2-amino-N-[(6-methoxypyridazin-3-yl)methyl]propanamide](/img/structure/B14791426.png)
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14791452.png)
![3-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14791459.png)
![4-[4-[4-[4-[dideuterio-[(2R,4S)-4,5,5-trideuterio-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B14791465.png)
![N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine](/img/structure/B14791476.png)


![2-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B14791484.png)

![[(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14791493.png)
![tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate](/img/structure/B14791500.png)


